molecular formula C16H23NO3 B14412586 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-23-3

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate

Katalognummer: B14412586
CAS-Nummer: 84971-23-3
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: ZTJLEVPEXCQXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with a complex structure that includes a cyclopropylethyl group and a substituted phenyl carbamate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with 1-cyclopropylethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyclopropylethyl (4-methoxy-3,5-dimethylphenyl)carbamate
  • 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)urea
  • 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)amide

Uniqueness: 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both cyclopropylethyl and ethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

84971-23-3

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

1-cyclopropylethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-5-19-15-10(2)8-14(9-11(15)3)17-16(18)20-12(4)13-6-7-13/h8-9,12-13H,5-7H2,1-4H3,(H,17,18)

InChI-Schlüssel

ZTJLEVPEXCQXBE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C2CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.